molecular formula C30H20N2O8S2 B11991939 Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate

Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate

Cat. No.: B11991939
M. Wt: 600.6 g/mol
InChI Key: DXHSFBCRTAEYPW-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with methoxyphenyl and dicyanomethylene groups, along with sulfonate functionalities, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9,10-bis(4-methoxyphenyl) anthracene is synthesized by coupling 4-methoxyphenylboronic acid with a suitable fluorene derivative . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and fluorene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted fluorene compounds with altered electronic properties.

Scientific Research Applications

Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique structure allows it to participate in charge transfer processes, facilitating hole transport in photovoltaic applications . The sulfonate groups enhance solubility and stability, while the dicyanomethylene group contributes to the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate stands out due to its combination of methoxyphenyl, dicyanomethylene, and sulfonate groups, which collectively enhance its electronic properties, solubility, and stability. These features make it particularly suitable for advanced optoelectronic applications and scientific research.

Properties

Molecular Formula

C30H20N2O8S2

Molecular Weight

600.6 g/mol

IUPAC Name

bis(4-methoxyphenyl) 9-(dicyanomethylidene)fluorene-2,7-disulfonate

InChI

InChI=1S/C30H20N2O8S2/c1-37-20-3-7-22(8-4-20)39-41(33,34)24-11-13-26-27-14-12-25(16-29(27)30(28(26)15-24)19(17-31)18-32)42(35,36)40-23-9-5-21(38-2)6-10-23/h3-16H,1-2H3

InChI Key

DXHSFBCRTAEYPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC

Origin of Product

United States

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